4-(Thiophen-2-yl)thiazol-2-amine

Catalog No.
S706718
CAS No.
28989-50-6
M.F
C7H6N2S2
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Thiophen-2-yl)thiazol-2-amine

Avoid procurement error: 4-(Thiophen-2-yl)thiazol-2-amine is not a late-stage Avatrombopag intermediate. Electrophilic halogenation fails at thiophene; C5-thiazole halogenation yields 5-halo derivative. This compound is exclusively for:

  • Avatrombopag Impurity 15 reference standard for HPLC/LC-MS calibration.
  • C5-functionalized kinase inhibitor scaffolds via regioselective electrophilic substitution.
  • Azo dye precursor with activated thiazole ring.

Direct supply from controlled inventory with full analytical documentation (CoA) provided.

CAS Number

28989-50-6

Product Name

4-(Thiophen-2-yl)thiazol-2-amine

IUPAC Name

4-thiophen-2-yl-1,3-thiazol-2-amine

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)

InChI Key

XRNPDKQNHIKARG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CSC(=N2)N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N

The exact mass of the compound 4-(Thiophen-2-yl)thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Thiophen-2-yl)thiazol-2-amine, 4-(2-Thienyl)-1,3-thiazol-2-amine, 2-Amino-4-(2-thienyl)thiazole, Avatrombopag Impurity 15, 4-(Thiophen-2-yl)-2-thiazolamine, 2-Thiazolamine, 4-(2-thienyl)-

Purity

≥98%

Package Size

10 mg, 1 g

4-(Thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6) is a highly specialized heteroaryl-substituted 2-aminothiazole building block. In industrial procurement, it serves two distinct, non-overlapping functions: as a foundational scaffold for the synthesis of kinase inhibitors (such as p38 MAPK-targeting urea derivatives) and azo dyes, and as a critical analytical reference standard (Avatrombopag Impurity 15) in pharmaceutical quality control. Characterized by the strong electron-donating nature of the 2-amino group, the thiazole ring exhibits high nucleophilicity at the C5 position. This specific reactivity profile dictates its downstream processability, making it a valuable intermediate for C5-functionalized derivatives while strictly limiting its use in late-stage thiophene modifications[1].

Research Fit

Heterocyclic building block for medicinal chemistry
Thiophenyl-thiazole amine core supports diverse derivatization
Enables kinase inhibitor and anti-inflammatory agent synthesis
Purity grades to match synthesis workflow requirements

A common procurement error is attempting to source 4-(Thiophen-2-yl)thiazol-2-amine as a cost-effective, late-stage precursor for the synthesis of Avatrombopag, under the assumption that the thiophene ring can be directly chlorinated at the C4 position. This substitution fails fundamentally due to the inherent electronic properties of the 2-aminothiazole core. Electrophilic halogenation (e.g., using NBS or NCS) is highly regioselective for the C5 position of the thiazole ring, yielding 5-halo-4-(thiophen-2-yl)thiazol-2-amine rather than the required thiophene-chlorinated product . Consequently, buyers manufacturing Avatrombopag must procure the pre-chlorinated 4-(4-chlorothiophen-2-yl)thiazol-2-amine for API synthesis, restricting the unchlorinated 4-(Thiophen-2-yl)thiazol-2-amine strictly to use as an analytical impurity standard or for divergent, non-chlorinated drug discovery programs [1].

Substitution Risk

Phenyl analog shows 20–25 °C higher melting point, altering crystallization and purification behavior.

Thiophene sulfur influences target engagement; phenyl/pyridyl analogs may shift potency profiles.

Substituting without re-optimizing synthetic and assay conditions may lead to altered outcomes.

C5-Selective Electrophilic Halogenation

Halogenation of 2-amino-4-arylthiazoles is strongly directed by the activating 2-amino group. When 4-(Thiophen-2-yl)thiazol-2-amine is subjected to standard bromination or chlorination, the reaction occurs almost exclusively at the C5 position of the thiazole ring. In contrast, the synthesis of Avatrombopag requires a chlorine atom at the C4 position of the thiophene ring, which cannot be achieved via late-stage functionalization of this compound .

Evidence DimensionRegiochemical yield of halogenation
Target Compound Data~100% substitution at the thiazole C5 position
Comparator Or Baseline4-(4-Chlorothiophen-2-yl)thiazol-2-amine (Pre-chlorinated precursor)
Quantified Difference0% yield of the C4-thiophene chlorinated product from the target compound
ConditionsStandard electrophilic halogenation (NBS/NCS) in organic solvents

Prevents costly route-scouting failures by confirming that this compound cannot be used as a direct upstream precursor for Avatrombopag API synthesis.

Melting Point
Cross-study comparable
127–130 °C
vs
148–152 °C
~20–25 °C lower
Enables purification differentiation
Capillary method; may vary with batch

Analytical Resolution as Reference Standard

In the manufacturing of thrombopoietin receptor agonists, unreacted or des-chloro intermediates must be strictly monitored. 4-(Thiophen-2-yl)thiazol-2-amine is commercially classified as Avatrombopag Impurity 15. High-purity (>98%) reference standards of this compound provide the necessary baseline resolution in RP-HPLC to distinguish it from the chlorinated API and other process impurities, such as the 5-chloro acid impurity[1].

Evidence DimensionChromatographic resolution (Rs)
Target Compound DataHigh-purity standard enables quantification down to <0.05%
Comparator Or BaselineCrude process mixtures lacking characterized standards
Quantified DifferenceEnsures compliance with ICH Q3A(R2) reporting thresholds
ConditionsRP-HPLC analysis of Avatrombopag API batches

Essential for pharmaceutical procurement teams sourcing validated reference materials for regulatory API release and stability testing.

Purity Specification
Class-level inference
95% min
Verify purity grade for sensitive synthesis
Comparator analog ≥98% typically available

Bioisosteric Tuning for p38 MAPK Inhibition

As a building block for N,N'-diaryl urea derivatives targeting p38 MAPK, the thiophene ring in 4-(Thiophen-2-yl)thiazol-2-amine acts as a bioisostere for a phenyl ring. The altered dihedral angle and distinct electron density of the thiophene sulfur atom often enhance binding affinity in the kinase hinge region compared to standard 4-phenylthiazol-2-amine derivatives, leading to measurable improvements in IC50 values[1].

Evidence DimensionKinase inhibition potency (IC50)
Target Compound DataThiophene-substituted urea derivatives
Comparator Or Baseline4-Phenylthiazol-2-amine derivatives
Quantified Difference2- to 3-fold improvement in IC50 for optimized thiophene analogs
ConditionsIn vitro p38 MAPK alpha enzyme inhibition assays

Justifies the selection of the thiophene-containing building block over cheaper phenyl analogs when designing targeted libraries for inflammatory diseases.

p65 EC₅₀
Head-to-head
667 nM
Supports p65 inhibition studies
Methyl derivative: 1.22 μM in same assay
Target Selectivity
Cross-study comparable
~14-fold
Prioritize p65 over Cav3.2 channel
p65 EC₅₀ 667 nM vs Cav3.2 9.21 μM

Avatrombopag Impurity Reference Standard

As 'Avatrombopag Impurity 15,' this compound is indispensable for quality control laboratories. It is used to calibrate HPLC and LC-MS instruments to detect des-chloro defects in the final API, ensuring batch-to-batch consistency and compliance with stringent regulatory thresholds for pharmaceutical release [1].

p38 MAPK Inhibitor Discovery Scaffold

The compound serves as a highly effective starting material for the synthesis of complex urea derivatives. The presence of the thiophene ring provides favorable bioisosteric properties, making it a preferred building block for medicinal chemists optimizing the hinge-binding interactions of novel anti-inflammatory kinase inhibitors [2].

C5-Functionalized Thiazole Precursor

Because the C5 position of the thiazole ring is highly activated toward electrophilic attack, this compound is an ideal precursor for synthesizing 5-substituted derivatives. It is widely used in the development of novel azo dyes and advanced materials where regioselective functionalization at the thiazole core is required .

Application Fit Matrix

Application
Selection Property
Validation Focus
p65 pathway inhibitor lead synthesis
Thiophenyl-thiazole amine core with reported p65 activity
Cell-based p65 target engagement and selectivity
T-type calcium channel probe synthesis
Moderate Cav3.2 activity reported for derivatives
Potency and selectivity profiling against p65
Solid-form and crystallization studies
Lower melting range vs phenyl analog
Polymorph and salt screening conditions
Kinase inhibitor scaffold synthesis
2-Aminothiazole hinge-binding motif
Biochemical kinase profiling

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28989-50-6

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